molecular formula C15H13N3O B2644493 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS No. 501902-74-5

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2644493
CAS RN: 501902-74-5
M. Wt: 251.289
InChI Key: CPCLKKOZSQEDRD-UHFFFAOYSA-N
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Description

“3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is a compound that is part of a broader class of pyrazole derivatives . These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture.


Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine”, can be achieved through various methods. One such method involves the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile .


Molecular Structure Analysis

The molecular structure of “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities. These reactions also reveal the compounds’ reactivity and functional group transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” include a molecular formula of C17H13N5O and an average mass of 303.318 Da .

Scientific Research Applications

Antiproliferative Activity in Mantle Cell Lymphoma

A novel class of pyrazolopyrimidine-based BTK inhibitors were designed and evaluated in mantle cell lymphoma (MCL) cell lines . Compounds demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency . Furthermore, one of the compounds specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner . It induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .

Cytotoxic Activities Against MCF-7 and HCT-116

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . They also showed moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Mechanism of Action

While the exact mechanism of action for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is not specified in the search results, it’s worth noting that similar compounds, such as Ibrutinib, work by inhibiting certain proteins like Bruton’s tyrosine kinase (BTK). This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B cell cancers .

Safety and Hazards

While specific safety data for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, skin contact, and ingestion, and using the substance only in well-ventilated areas or with appropriate personal protective equipment .

properties

IUPAC Name

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCLKKOZSQEDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

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